1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride
CAS No.: 1185295-78-6
Cat. No.: VC2636633
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185295-78-6 |
|---|---|
| Molecular Formula | C16H24ClNO3 |
| Molecular Weight | 313.82 g/mol |
| IUPAC Name | 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO3.ClH/c1-11-9-15(20-3)12(2)8-14(11)10-17-6-4-13(5-7-17)16(18)19;/h8-9,13H,4-7,10H2,1-3H3,(H,18,19);1H |
| Standard InChI Key | MSZNOSWMGXASQR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)C(=O)O.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)C(=O)O.Cl |
Introduction
Chemical Identity and Nomenclature
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by its distinctive chemical structure and properties. This compound is formally identified by its Chemical Abstracts Service (CAS) registry number 1185295-78-6, which provides a unique identifier in chemical databases and literature . The systematic naming follows IUPAC conventions, reflecting its structural components: a piperidine ring with a carboxylic acid group at the 4-position and a methoxy-dimethylbenzyl substituent at position 1, along with hydrochloride salt formation.
The molecular formula of this compound is C16H24ClNO3, indicating its elemental composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . This precise chemical identity is crucial for distinguishing it from structural analogs and ensuring accurate research applications. The compound is also referenced in chemical databases with additional identifiers such as MDL Number MFCD06800916, which further facilitates identification in specialized chemical catalogs and repositories .
Structural Components and Features
The benzyl substituent at position 1 of the piperidine ring features both methoxy (at position 4) and methyl groups (at positions 2 and 5), creating a distinctively substituted aromatic component . This pattern of substitution on the benzyl group likely influences the compound's lipophilicity, electronic distribution, and potential for specific molecular interactions. The hydrochloride salt formation represents the protonated form of the molecule, which affects its solubility profile and stability characteristics.
Physicochemical Properties
Physical Constants and Parameters
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride exhibits specific physicochemical properties that are essential for understanding its behavior in various applications. These properties have been characterized through standard analytical techniques and are summarized in Table 1.
Table 1: Physicochemical Properties of 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride
The molecular weight of 313.82 g/mol places this compound in the mid-range of small molecule therapeutics and research chemicals . The LogP value of 3.34850 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties that may influence its membrane permeability and distribution in biological systems . The polar surface area (PSA) of 49.77 Ų provides insight into the compound's potential hydrogen bonding capabilities and likely affects its solubility characteristics and ability to penetrate cellular membranes .
Related Compounds and Structural Analogs
Positional Isomers
A closely related structural analog of the title compound is 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS: 1185025-97-1), which differs only in the position of the carboxylic acid group on the piperidine ring . This 3-substituted isomer maintains identical molecular weight (313.82 g/mol) and molecular formula (C16H24ClNO3) to the 4-substituted compound . The comparison of these positional isomers provides valuable structure-activity relationship insights, as the spatial orientation of the carboxylic acid group can significantly influence molecular recognition events and biological activity profiles.
Structural Variations
Another related compound is 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS: 1262988-77-1), which features a simpler benzyl group without the methoxy and methyl substituents but includes a hydroxyl group at the 4-position along with the carboxylic acid . This compound has a molecular formula of C13H18ClNO3 and a lower molecular weight of 271.74 g/mol compared to the title compound .
Of particular interest is the synthetic pathway reported for this related compound, which involves the hydrolysis of a cyano precursor (1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride) under acidic conditions to yield the carboxylic acid product with high efficiency (96% yield) . This synthetic approach might provide insights into potential synthesis routes for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride and similar compounds.
Table 2: Comparison of 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride | 1185295-78-6 | C16H24ClNO3 | 313.82 | Reference compound |
| 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride | 1185025-97-1 | C16H24ClNO3 | 313.82 | Carboxylic acid at position 3 instead of 4 |
| 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride | 1262988-77-1 | C13H18ClNO3 | 271.74 | Unsubstituted benzyl group; additional hydroxyl group at position 4 |
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